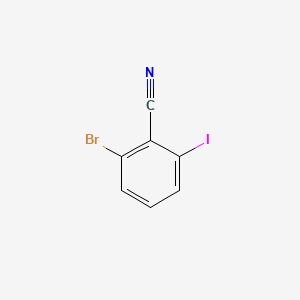

2-Bromo-6-iodobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-6-iodobenzonitrile is a chemical compound with the molecular formula C7H3BrIN and a molecular weight of 307.92 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H3BrIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H . This code provides a specific description of the molecule’s structure, including the positions of the bromine and iodine atoms on the benzene ring and the nitrile group. Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 346.1±37.0 °C and a predicted density of 2.31±0.1 g/cm3 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Other Chemical Compounds : It's used in the facile synthesis of related chemical compounds, such as 2-bromo-3-fluorobenzonitrile, through processes like halodeboronation of aryl boronic acids. This showcases its role in the synthesis of complex organic compounds (Szumigala et al., 2004).

Material Science : In material science, particularly in the study of crystal properties, derivatives of 2-bromo-6-iodobenzonitrile, like 4-bromobenzonitrile, have been used to analyze bending properties in crystals. This research provides insight into the flexibility and structural integrity of crystal formations (Veluthaparambath et al., 2022).

Pharmaceutical Research : In the pharmaceutical industry, it's utilized in the synthesis of complex molecules like quinazolines via palladium-catalyzed reactions. This illustrates its importance in the development of new pharmaceutical compounds (Hu et al., 2018).

Organic Chemistry : It's also significant in organic chemistry for facilitating reactions like the palladium(0)-catalyzed annulation onto diarylacetylenes, which is important for the synthesis of aromatic ketones (Pletnev et al., 2002).

Herbicide Development : In the agricultural sector, similar compounds, like 3,5-dibromo-4-hydroxybenzonitrile, are used in the development of herbicides. This application showcases its role in creating products that can manage weed growth in crop production (Stalker et al., 1988).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-6-iodobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIBANSYVFWOAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677407 |

Source

|

| Record name | 2-Bromo-6-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245648-93-4 |

Source

|

| Record name | 2-Bromo-6-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B597635.png)

![2-(p-Hydroxyphenyl)-1H-imidazo[4,5-f][1,10]phenanthrolline](/img/structure/B597639.png)